molecular formula C21H20N6O2S2 B12143446 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12143446
M. Wt: 452.6 g/mol
InChI Key: KMGDXABTARICIN-SSZFMOIBSA-N
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Description

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of imidazole, thiazolidine, and pyridopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the imidazole and thiazolidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of three distinct heterocyclic moieties, which confer a unique set of chemical and biological properties.

Properties

Molecular Formula

C21H20N6O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N6O2S2/c1-2-9-27-20(29)16(31-21(27)30)13-15-18(23-7-5-10-25-12-8-22-14-25)24-17-6-3-4-11-26(17)19(15)28/h2-4,6,8,11-14,23H,1,5,7,9-10H2/b16-13-

InChI Key

KMGDXABTARICIN-SSZFMOIBSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCN4C=CN=C4)SC1=S

Origin of Product

United States

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